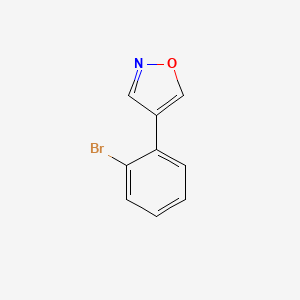
4-(2-Bromophenyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 2-bromophenyl group Isoxazole rings are known for their electron-rich nature, containing an oxygen atom adjacent to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Bromophenyl)isoxazole can be synthesized through several methods. Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of metal catalysts such as copper (I) or ruthenium (II) for the cycloaddition reactions . These methods are favored for their high yields and functional group compatibility. Additionally, metal-free synthetic routes have been developed to address concerns related to cost, toxicity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bromophenyl group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and other metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted phenyl isoxazoles .
Scientific Research Applications
4-(2-Bromophenyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can participate in various non-covalent interactions with biological molecules, such as enzymes and receptors . These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazole: Similar to isoxazole but with the nitrogen atom in position 3 instead of 2.
Furan: An analog without the nitrogen atom.
Pyrrole: An analog without the oxygen atom.
Uniqueness
4-(2-Bromophenyl)isoxazole is unique due to the presence of both the bromophenyl group and the isoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(2-bromophenyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBJBGPBGZVSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CON=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride](/img/structure/B2889451.png)
![Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B2889453.png)
![N-Ethyl-5-formyl-N-(3,3,3-trifluoro-2-hydroxypropyl)pyrazolo[1,5-A]pyridine-3-carboxamide](/img/structure/B2889455.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2889459.png)



![N,N-dimethyl-4-({[(3-phenyladamantan-1-yl)methyl]amino}methyl)aniline dihydrochloride](/img/structure/B2889466.png)


![4-phenyl-3-[1-(quinoline-2-carbonyl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2889470.png)


